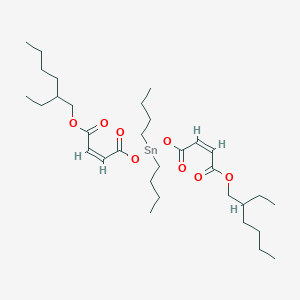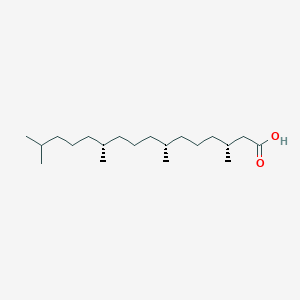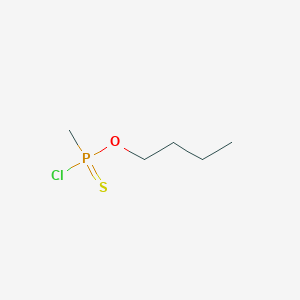
ethylcarbamodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethylcarbamodithioic acid is an organic compound belonging to the dithiocarbamate family. These compounds are characterized by their strong chelating ability towards metal ions, making them valuable in various industrial and scientific applications. This compound is particularly noted for its role in forming stable metal complexes, which are utilized in numerous fields such as agriculture, medicine, and environmental science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ethylcarbamodithioic acid is typically synthesized through the reaction of carbon disulfide with ethylamine. The reaction is usually carried out in an alkaline medium to facilitate the formation of the dithiocarbamate salt, which can then be acidified to yield ethyldithiocarbamic acid . The general reaction is as follows: [ \text{CS}_2 + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{C}_2\text{H}_5\text{NHCSS}^- + \text{H}^+ ]
Industrial Production Methods: On an industrial scale, the production of ethyldithiocarbamic acid involves similar synthetic routes but is optimized for large-scale output. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: ethylcarbamodithioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and other electrophiles are typical reagents.
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted dithiocarbamates.
Wissenschaftliche Forschungsanwendungen
ethylcarbamodithioic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metal ion transport within biological systems.
Medicine: Explored for its antimicrobial and anticancer properties due to its ability to chelate metal ions.
Industry: Utilized in the rubber industry as a vulcanization accelerator and in agriculture as a pesticide
Wirkmechanismus
The mechanism of action of ethyldithiocarbamic acid primarily involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, which can inhibit enzyme activity and microbial growth. The compound’s molecular targets include various metalloenzymes and metal ion transport proteins .
Vergleich Mit ähnlichen Verbindungen
- Dimethyldithiocarbamic acid
- Diethyldithiocarbamic acid
- Diphenyldithiocarbamic acid
ethylcarbamodithioic acid stands out due to its unique balance of stability and reactivity, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
18879-98-6 |
|---|---|
Molekularformel |
C3H7NS2 |
Molekulargewicht |
121.23 g/mol |
IUPAC-Name |
ethylcarbamodithioic acid |
InChI |
InChI=1S/C3H7NS2/c1-2-4-3(5)6/h2H2,1H3,(H2,4,5,6) |
InChI-Schlüssel |
MIHRVCSSMAGKNH-UHFFFAOYSA-N |
SMILES |
CCNC(=S)S |
Isomerische SMILES |
CCN=C(S)S |
Kanonische SMILES |
CCN=C(S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(4-Methylphenyl)amino]benzoic acid](/img/structure/B90794.png)





